molecular formula C5H6ClN3 B1287403 2-(Chloromethyl)pyrimidin-4-amine CAS No. 79651-35-7

2-(Chloromethyl)pyrimidin-4-amine

Cat. No.: B1287403
CAS No.: 79651-35-7
M. Wt: 143.57 g/mol
InChI Key: JWAQENUKTAOJST-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidin-4-amine is an organic compound with the chemical formula C5H6ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound can bind to nucleic acids, influencing DNA and RNA synthesis .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with COX enzymes influences the production of prostaglandins, which are key mediators of inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus can affect gene expression by interacting with DNA .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus allows it to interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect enzyme activity and metabolic processes .

Preparation Methods

2-(Chloromethyl)pyrimidin-4-amine can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)pyrimidine with ammonia or an amine under controlled conditions. The reaction typically requires a base, such as sodium carbonate or sodium bicarbonate, to facilitate the conversion . The compound can also be prepared by reacting 2-(chloromethyl)pyrimidine with a suitable nucleophile in the presence of a catalyst .

Chemical Reactions Analysis

2-(Chloromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(Chloromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its chloromethyl group, which provides a site for further functionalization and enhances its reactivity in various chemical reactions.

Biological Activity

2-(Chloromethyl)pyrimidin-4-amine is an organic compound with a significant role in pharmaceutical and biochemical research. Its unique structure, characterized by a chloromethyl group at the 2-position and an amino group at the 4-position of the pyrimidine ring, contributes to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C5_5H6_6ClN3_3
  • Molecular Weight : Approximately 179.07 g/mol
  • CAS Number : 79651-35-7

The compound's structure allows it to participate in various biochemical reactions, making it a versatile intermediate in organic synthesis.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, leading to reduced production of inflammatory mediators such as Prostaglandin E2 (PGE2) .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways related to inflammation and immune responses .
  • DNA Interaction : Preliminary studies indicate that derivatives of this compound may bind to DNA, suggesting potential applications in cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives exhibit notable anticancer properties. For example, in vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines .

CompoundCell LineIC50_{50} (μM)Mechanism
Derivative AMCF7 (Breast Cancer)25.72 ± 3.95Apoptosis induction
Derivative BU87 (Glioblastoma)45.2 ± 13.0Cytotoxicity

Antimicrobial Activity

The compound has also been tested against pathogens such as Trypanosoma brucei (causative agent of sleeping sickness) and Plasmodium falciparum (malaria). Microplate assays revealed effective inhibition at various concentrations .

PathogenMinimum Inhibitory Concentration (MIC)
Trypanosoma brucei12 μM
Plasmodium falciparum15 μM

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory potential of the compound, it was found that treatment significantly reduced inflammatory markers in animal models, correlating with its COX inhibition activity .
  • Cytotoxicity Evaluation : Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that modifications to the chloromethyl group enhanced efficacy against specific tumors .

Pharmaceutical Development

Due to its biological activity, this compound is being explored as a precursor for developing new pharmaceutical agents targeting cancer and infectious diseases. Its ability to modify biological targets positions it as a candidate for drug discovery .

Agrochemical Use

The compound's properties extend to agrochemicals where it serves as an intermediate in synthesizing pesticides and herbicides, contributing to agricultural productivity .

Properties

IUPAC Name

2-(chloromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAQENUKTAOJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612135
Record name 2-(Chloromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79651-35-7
Record name 2-(Chloromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solutions of 2-chloroacryloitrile (15.7 g.) in acetronitrile (20 ml.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (27 g.) in acetonitrile (20 ml.) were added simultaneously over 30 minutes to a stirred, ice-cooled solution of 2-chloroacetamidine hydrochloride (19.2 g.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (22.5 g.) in acetonitrile (200 ml.), keeping the temperature below 30° and the mixture stirred a further 4 hours at room temperature after the addition was complete. The resulting mixture was stirred with a mixture of water (100 ml.) and ethyl acetate (200 ml.) and then filtered through a pad of diatomaceous earth and the ethyl acetate phase separated. The aqueous phase was further extracted with ethyl acetate (2×100 ml.) and the combined ethyl acetate extracts dried and evaporated to dryness to give 4-amino-2-chloromethylpyrimidine (14.5 g.) which was used without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Solutions of 2-chloroacrylonitrile (15.7 g.) in acetonitrile (20 ml.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (27 g.) in acetonitrile (20 ml.) were added simultaneously over 30 minutes to a stirred, ice-cooled solution of 2-chloroacetamidine hydrochloride (19.2 g.) and 1,5-diazabicyclo[5,4,0]undec-5-ene (22.5 g.) in acetonitrile (200 ml.), keeping the temperature below 30° and the mixture stirred a further 4 hours at room temperature after the addition was complete. The resulting mixture was stirred with a mixture of water (100 ml.) and ethyl acetate (200 ml.) and then filtered through a pad of diatomaceous earth and the ethyl acetate phase separated. The aqueous phase was further extracted with ethyl acetate (2×100 ml.) and the combined ethyl acetate extracts dried and evaporated to dryness to give 4-amino-2-chloromethylpyrimidine (14.5 g.) which was used without further purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-chloroacetimidamide dihydrochloride 124 (250.0 g, 1.51 mol), 2-chloroacrylonitrile 125 (171 g, 1.95 mol) and triethylamine (490 g, 4.8 mol) in anhydrous ethanol (600 mL) was heated at reflux for 30 min. The solvent was removed in vacuo and the residue was purified by flash chromatography (dichloromethane:methanol=30:1) to give 126 (39.0 g, 18% yield).
Name
2-chloroacetimidamide dihydrochloride
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
18%

Synthesis routes and methods IV

Procedure details

To a solution of chloroacetamidine hydrochloride (11 g.) in EtOH (50 ml.) was added triethylamine (24 ml.) and 2-chloroacrylonitrile (6.8 ml.) and the mixture was heated under reflux for 10 minutes. The dark solution was evaporated to dryness in vacuo, the residue dissolved in EtOAc, the solution decolourised with carbon, filtered and the filtrate evaporated. Ether was added and the solution filtered to remove some insoluble material. Evaporation gave 4-amino-2-chloromethylpyrimidine (5 g.), m.p. 125°-128°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

2-Chloroacrylonitrile (35 ml.) was added in portions over 15 minutes to a solution of chloroacetamidine hydrochloride (55 g.) and triethylamine (120 ml.) in EtOH (250 ml.) cooled to 10°. The temperature was allowed to rise to 40° over 1 hour. The mixture was cooled and filtered and the resulting solution evaporated in vacuo. The residue was taken up in EtOAc (600 ml.) from which a tar precipitated. The solution was treated with decolourising carbon, filtered and evaporated to give 4-amino-2-chloromethylpyrimidine as a brown solid.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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